molecular formula C4H6AgO2 B100195 Silver methacrylate CAS No. 16631-02-0

Silver methacrylate

Cat. No.: B100195
CAS No.: 16631-02-0
M. Wt: 193.96 g/mol
InChI Key: NXOWKEPKGIKQAF-UHFFFAOYSA-N
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Description

Silver methacrylate is an organometallic compound that combines the properties of silver with methacrylic acid. It is known for its unique chemical and physical properties, making it valuable in various scientific and industrial applications. The compound is often used in the synthesis of polymers and nanocomposites, where it imparts antimicrobial properties and enhances thermal stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Silver methacrylate can be synthesized through the reaction of silver nitrate with methacrylic acid. The process involves dissolving silver nitrate in water and then adding methacrylic acid under controlled conditions. The reaction typically occurs at room temperature, and the product is precipitated out of the solution.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often purified through recrystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Silver methacrylate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form silver oxide and other by-products.

    Reduction: The compound can be reduced to elemental silver under certain conditions.

    Substitution: this compound can participate in substitution reactions where the methacrylate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Silver oxide and methacrylic acid derivatives.

    Reduction: Elemental silver and methacrylic acid.

    Substitution: Various substituted methacrylate compounds.

Scientific Research Applications

Silver methacrylate has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of polymers and nanocomposites with enhanced properties.

    Biology: Employed in the development of antimicrobial coatings and materials.

    Medicine: Investigated for its potential use in antimicrobial treatments and wound dressings.

    Industry: Utilized in the production of conductive films and other advanced materials.

Mechanism of Action

The antimicrobial properties of silver methacrylate are primarily due to the release of silver ions, which interact with microbial cell membranes and proteins. This interaction disrupts cellular processes and leads to cell death. The methacrylate component helps in the formation of stable polymeric structures, enhancing the overall effectiveness of the compound.

Comparison with Similar Compounds

    Silver acetate: Another silver-based compound with antimicrobial properties.

    Silver nitrate: Widely used in various applications, including medical treatments and photography.

    Silver stearate: Used in the production of lubricants and as a stabilizer in plastics.

Uniqueness of Silver Methacrylate: this compound stands out due to its ability to form stable polymeric structures and its enhanced antimicrobial properties. The combination of silver and methacrylate provides a unique set of characteristics that are not found in other silver-based compounds.

Properties

CAS No.

16631-02-0

Molecular Formula

C4H6AgO2

Molecular Weight

193.96 g/mol

IUPAC Name

2-methylprop-2-enoic acid;silver

InChI

InChI=1S/C4H6O2.Ag/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);

InChI Key

NXOWKEPKGIKQAF-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)[O-].[Ag+]

Canonical SMILES

CC(=C)C(=O)O.[Ag]

16631-02-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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